molecular formula C22H22N2O B14810596 4-tert-butyl-N'-[(E)-naphthalen-2-ylmethylidene]benzohydrazide

4-tert-butyl-N'-[(E)-naphthalen-2-ylmethylidene]benzohydrazide

Cat. No.: B14810596
M. Wt: 330.4 g/mol
InChI Key: JZJKZRWIZOLHCO-HZHRSRAPSA-N
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Description

4-tert-butyl-N’-(2-naphthylmethylene)benzohydrazide is an organic compound with the molecular formula C22H22N2O It is known for its unique structure, which includes a tert-butyl group, a naphthylmethylene moiety, and a benzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N’-(2-naphthylmethylene)benzohydrazide typically involves the condensation reaction between 4-tert-butylbenzoic acid hydrazide and 2-naphthaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage between the hydrazide and the aldehyde.

Industrial Production Methods

While specific industrial production methods for 4-tert-butyl-N’-(2-naphthylmethylene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N’-(2-naphthylmethylene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide and aldehyde.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthyl and benzohydrazide moieties.

    Reduction: The original hydrazide and aldehyde components.

    Substitution: Substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

4-tert-butyl-N’-(2-naphthylmethylene)benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N’-(2-naphthylmethylene)benzohydrazide involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can be crucial in catalytic processes. Additionally, the aromatic rings enable the compound to participate in π-π interactions with biological molecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N’-(2-hydroxy-1-naphthylmethylene)benzohydrazide
  • 4-tert-butyl-N’-(2-methoxy-1-naphthylmethylene)benzohydrazide
  • 4-tert-butyl-N’-(2-chloro-1-naphthylmethylene)benzohydrazide

Uniqueness

4-tert-butyl-N’-(2-naphthylmethylene)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the tert-butyl group enhances the compound’s stability, while the naphthylmethylene moiety provides a platform for further functionalization and interaction with other molecules.

Properties

Molecular Formula

C22H22N2O

Molecular Weight

330.4 g/mol

IUPAC Name

4-tert-butyl-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C22H22N2O/c1-22(2,3)20-12-10-18(11-13-20)21(25)24-23-15-16-8-9-17-6-4-5-7-19(17)14-16/h4-15H,1-3H3,(H,24,25)/b23-15+

InChI Key

JZJKZRWIZOLHCO-HZHRSRAPSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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